molecular formula C19H17BrF3NO3 B2802210 (2-Bromo-5-methoxyphenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone CAS No. 1351615-00-3

(2-Bromo-5-methoxyphenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone

Cat. No.: B2802210
CAS No.: 1351615-00-3
M. Wt: 444.248
InChI Key: LXBIUGNEQICNIN-UHFFFAOYSA-N
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Description

(2-Bromo-5-methoxyphenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone is a chemical building block offered for research and development purposes. This compound features a methanone core linking a 2-bromo-5-methoxyphenyl group and a morpholino moiety substituted with a 4-(trifluoromethyl)phenyl unit. The distinct structure, incorporating bromo and trifluoromethyl groups, is of significant interest in medicinal chemistry for its potential to modulate biological activity and optimize pharmacokinetic properties. Compounds with morpholino methanone scaffolds and halogenated aryl systems are frequently investigated in drug discovery for their potential to interact with biological targets. Research on analogous structures shows that such molecules are explored as intermediates in synthesizing potential therapeutic agents, including the study of tubulin polymerization inhibitors, which are a key target in anticancer research . The presence of the bromine atom also offers a versatile handle for further synthetic elaboration via cross-coupling reactions, making this compound a valuable precursor for constructing more complex molecules. This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrF3NO3/c1-26-14-6-7-16(20)15(10-14)18(25)24-8-9-27-17(11-24)12-2-4-13(5-3-12)19(21,22)23/h2-7,10,17H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBIUGNEQICNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CCOC(C2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves several steps, primarily starting with the substitution reactions to introduce bromine and methoxy groups to the phenyl ring. The synthesis then continues with the introduction of the trifluoromethyl phenyl group, followed by the morpholino ketone linkage formation. These steps often employ conditions like controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.

Example Synthetic Route:

  • Bromination of 5-methoxyphenyl to introduce the bromo group.

  • Coupling of the brominated methoxyphenyl with a morpholino ketone derivative.

  • Addition of the trifluoromethyl phenyl group through a substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up with optimized reaction conditions to ensure high yield and efficiency. The use of continuous flow reactors, automated synthesis machinery, and advanced purification techniques like chromatography may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions:

  • Oxidation: Can be oxidized to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be used to modify specific groups within the molecule.

  • Substitution: Halogen substitution or aromatic substitution reactions are common.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Substituting Reagents: Grignard reagents, organolithium compounds.

Major Products Formed

Depending on the reagents and conditions, products might include hydroxylated derivatives, reduced ketones, or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for further functionalization and modification.

Biology

Its potential biological activity makes it a candidate for studying enzyme interactions, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, it could be explored for its therapeutic potential, including its activity against specific biological targets.

Industry

Industrial applications might involve its use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects typically involves interactions with molecular targets such as enzymes or receptors. The specific binding interactions, electron distribution, and steric effects play crucial roles in its biological activity. These interactions can influence various pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs and their key properties, synthesized from the provided evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility/Properties Applications/Notes Reference
(2-Bromo-5-methoxyphenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone Not explicitly listed Not available Bromo, methoxy, trifluoromethylphenyl, morpholino Not available Presumed use in drug discovery (e.g., kinase inhibitors or CNS agents)
(2-Bromo-5-methoxyphenyl)(4-chlorophenyl)methanone C₁₄H₁₀BrClO₂ 347.59 g/mol Bromo, methoxy, chlorophenyl Not available Safety data (GHS) reported; potential intermediate in organic synthesis
(2-Amino-5-bromophenyl)(4-fluorophenyl)methanone C₁₃H₉BrFNO 294.11 g/mol Amino, bromo, fluorophenyl Slightly soluble in chloroform, methanol, DMSO Used as a research chemical in medicinal chemistry
Morpholino(3-(trifluoromethyl)phenyl)methanone C₁₂H₁₂F₃NO₂ 259.22 g/mol Trifluoromethylphenyl, morpholino Not available Supplier-listed; potential building block for fluorinated pharmaceuticals
(4-Bromo-3-chloro-2-fluorophenyl)(thiomorpholino)methanone Not explicitly listed Not available Bromo, chloro, fluoro, thiomorpholino Not available Thiomorpholino substitution may alter pharmacokinetics (e.g., improved bioavailability)

Key Structural and Functional Comparisons

Solubility and Bioavailability The amino and fluoro substituents in (2-amino-5-bromophenyl)(4-fluorophenyl)methanone confer slight solubility in polar solvents like DMSO, suggesting better aqueous compatibility than the target compound. Thiomorpholino substitution in (4-bromo-3-chloro-2-fluorophenyl)(thiomorpholino)methanone may increase lipophilicity compared to morpholino-based analogs.

Potential Applications The morpholino ring in all analogs is a common pharmacophore in kinase inhibitors (e.g., PI3K/mTOR inhibitors) and CNS-targeting drugs. The trifluoromethyl group in the target compound and morpholino(3-(trifluoromethyl)phenyl)methanone aligns with trends in fluorinated drug development, enhancing metabolic stability and membrane permeability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Bromo-5-methoxyphenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The compound can be synthesized via multi-step Friedel-Crafts acylation or palladium-catalyzed coupling reactions. Key steps include:

Substrate Preparation : Start with brominated aromatic precursors (e.g., 2-bromo-5-methoxybenzoyl chloride) and functionalized morpholine derivatives.

Catalyst Selection : Use Lewis acids (AlCl₃) for acylation or Pd/Cu complexes for cross-coupling .

Solvent Optimization : Polar aprotic solvents (DCM, THF) enhance reactivity, while inert atmospheres prevent side reactions.

Yield Maximization : Monitor temperature (60–80°C) and stoichiometric ratios (1:1.2 for acyl chloride:morpholine derivative) to suppress byproducts like dehalogenated intermediates .

Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy proton at δ 3.8–4.0 ppm, trifluoromethyl at δ 120–125 ppm in ¹³C).
  • X-ray Crystallography : Resolves bond angles (e.g., morpholino ring puckering) and confirms stereochemistry. SHELX software is recommended for refinement .
  • Mass Spectrometry : HRMS validates molecular weight (expected [M+H]⁺ ~475–480 Da) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors. Address them via:

  • Metabolic Stability Assays : Use liver microsomes to assess CYP450-mediated degradation.
  • Prodrug Design : Modify the methoxy group to enhance bioavailability (e.g., ester prodrugs cleaved by serum esterases) .
  • Target Engagement Studies : Employ SPR or thermal shift assays to confirm binding to intended receptors (e.g., kinase domains) .

Q. How can computational modeling predict the compound’s interaction with biological targets, and what are the limitations?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model binding to proteins (e.g., kinases). The trifluoromethyl group’s electronegativity enhances hydrophobic interactions .
  • MD Simulations : GROMACS assesses conformational stability over 100-ns trajectories.
  • Limitations : Force fields may inaccurately model halogen bonding; experimental validation (e.g., ITC) is critical .

Q. What crystallographic challenges arise during structural analysis, and how are they mitigated?

  • Methodological Answer :

  • Disorder in Morpholino Rings : Use SHELXL’s PART instructions to model partial occupancy.
  • Weak Diffraction : Optimize crystal growth via vapor diffusion (e.g., acetonitrile/water mixtures).
  • Twinned Data : Apply HKL-2 for data integration and TWINLAW for matrix refinement .

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